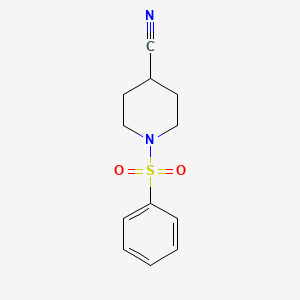

1-(Phenylsulfonyl)piperidine-4-carbonitrile

Description

1-(Phenylsulfonyl)piperidine-4-carbonitrile is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a phenylsulfonyl group at the 1-position and a nitrile group at the 4-position.

Synthetic routes for analogous compounds (e.g., 1-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile) involve nickel-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in and . Purification methods, such as flash chromatography (0–15% EtOAc/hexanes gradient), are frequently employed .

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c13-10-11-6-8-14(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWZITVCGFPMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)piperidine-4-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of piperidine with phenylsulfonyl chloride to form 1-(phenylsulfonyl)piperidine. This intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group, yielding 1-(phenylsulfonyl)piperidine-4-carbonitrile.

Industrial Production Methods: Industrial production of 1-(phenylsulfonyl)piperidine-4-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)piperidine-4-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperidine ring and the carbonitrile group. This can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Physicochemical Properties

- Solubility : Compounds with polar groups (e.g., hydroxyethyl) exhibit higher aqueous solubility (e.g., Log S = -0.53 for 1-(2-hydroxyethyl)piperidine-4-carbonitrile) compared to sulfonyl- or aryl-substituted analogs .

- Molecular Weight : The phenylsulfonyl derivative has a higher molecular weight (262.32 g/mol) than analogs like the trifluoroacetyl variant (206.17 g/mol), impacting pharmacokinetic properties .

Biological Activity

1-(Phenylsulfonyl)piperidine-4-carbonitrile (CAS No. 91567-13-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

1-(Phenylsulfonyl)piperidine-4-carbonitrile features a piperidine ring substituted with a phenylsulfonyl group and a carbonitrile functional group. Its molecular formula is C12H14N2O2S, with a molecular weight of approximately 250.32 g/mol. The structure is significant for its interaction with biological targets.

The biological activity of 1-(Phenylsulfonyl)piperidine-4-carbonitrile is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathways. Preliminary studies suggest that it may interact with kinases and other proteins associated with cell signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that 1-(Phenylsulfonyl)piperidine-4-carbonitrile exhibits significant inhibitory activity against several targets:

| Target | IC50 (µM) | Effect |

|---|---|---|

| GSK-3β | 0.5 | Inhibition of glycogen synthase kinase 3 beta, relevant in cancer signaling |

| Carbonic anhydrase IX | 0.8 | Potential anticancer activity |

| Other kinases | Variable | Modulation of signaling pathways |

These results indicate that the compound may have applications in cancer therapy and metabolic disorders.

Cytotoxicity Assays

Cytotoxicity assessments were conducted using various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The following table summarizes the findings:

| Concentration (µM) | HT-22 Viability (%) | BV-2 Viability (%) |

|---|---|---|

| 0.1 | 95 | 92 |

| 1 | 90 | 89 |

| 10 | 75 | 80 |

| 50 | 50 | 60 |

| 100 | 30 | 40 |

At concentrations above 10 µM, significant cytotoxic effects were observed, suggesting a need for careful dosing in therapeutic contexts.

Case Studies

Several studies have explored the therapeutic potential of compounds related to or derived from piperidine structures, including:

- Anticancer Activity : A study demonstrated that sulfonamide derivatives, including those similar to 1-(Phenylsulfonyl)piperidine-4-carbonitrile, exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies .

- Neuroprotective Effects : Research indicated that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting that modifications to the piperidine structure might enhance neuroprotective properties .

- Inflammation Modulation : Compounds with similar scaffolds have been shown to modulate inflammatory responses in vitro, indicating potential applications in treating inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of 1-(Phenylsulfonyl)piperidine-4-carbonitrile to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., temperature, catalyst, solvent polarity) and precursor selection. For example, piperidine derivatives often require controlled pH and temperature to avoid side reactions like hydrolysis of the sulfonyl group . Analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are critical for monitoring reaction progress and confirming product purity . Statistical design of experiments (DoE) can systematically reduce trial runs by identifying critical variables (e.g., molar ratios, reaction time) .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing 1-(Phenylsulfonyl)piperidine-4-carbonitrile?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the piperidine ring structure, sulfonyl group (-SO-), and carbonitrile (-CN) signals. Coupling constants in -NMR can reveal stereochemistry .

- FT-IR : Identify characteristic peaks for -CN (~2200 cm) and sulfonyl S=O (~1350–1150 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the stability of 1-(Phenylsulfonyl)piperidine-4-carbonitrile under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC and track changes in melting point or crystallinity using Differential Scanning Calorimetry (DSC). Stability data should inform storage recommendations (e.g., inert atmosphere, desiccants) .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of 1-(Phenylsulfonyl)piperidine-4-carbonitrile in nucleophilic substitution reactions?

- Methodological Answer : Use Density Functional Theory (DFT) to model transition states and activation energies for sulfonyl group substitution. Software like Gaussian or ORCA can predict regioselectivity and steric/electronic effects of substituents . Pair computational results with kinetic studies (e.g., rate constants under varying conditions) to validate mechanisms .

Q. How can researchers resolve contradictory biological activity data for 1-(Phenylsulfonyl)piperidine-4-carbonitrile across different assay systems?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing phenylsulfonyl with alkylsulfonyl) to isolate pharmacophore contributions .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. What strategies are effective for designing enantioselective syntheses of 1-(Phenylsulfonyl)piperidine-4-carbonitrile derivatives?

- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries during piperidine ring formation. Monitor enantiomeric excess (ee) via Chiral HPLC or Circular Dichroism (CD) spectroscopy. Recent studies highlight asymmetric hydrogenation of imine intermediates as a viable route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.